molecular formula C22H29IN2O B12724054 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide CAS No. 116955-30-7

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide

Katalognummer: B12724054
CAS-Nummer: 116955-30-7
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: YVQMYSACHYCCFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide (CAS 116955-30-7) is a quaternary ammonium compound available for research and development purposes. This chemical features a piperidinium group with a methyl substituent, linked to a 3-carbamoyl-3,3-diphenylpropyl chain. Quaternary ammonium compounds with structural similarities, particularly those containing a diphenyl group, are of significant interest in medicinal chemistry and pharmacology research. Some related compounds are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs), which are important targets in neuroscience . For instance, research on analogous phenylpiperazinium compounds has explored their functional activity on various nAChR subtypes, including muscle-type (α1β1εδ), ganglionic (α3β4), and homomeric α7 receptors . Available toxicological data for this specific compound from rodent studies indicates an intravenous LD50 of 18204 ug/kg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

116955-30-7

Molekularformel

C22H29IN2O

Molekulargewicht

464.4 g/mol

IUPAC-Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;iodide

InChI

InChI=1S/C22H28N2O.HI/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H

InChI-Schlüssel

YVQMYSACHYCCFB-UHFFFAOYSA-N

Kanonische SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3,3-Diphenylpropionitrile

  • Starting materials: Cinnamonitrile and benzene.
  • Reaction: Friedel-Crafts alkylation using anhydrous aluminum trichloride as a catalyst.
  • Conditions: Reflux heating until completion, followed by acid washing and solvent removal.
  • Purification: Recrystallization from alcohol.
  • Yield: High, typically 95–98%.

Catalytic Hydrogenation to 3,3-Diphenylpropylamine

  • Substrate: 3,3-Diphenylpropionitrile dissolved in an organic solvent.
  • Catalyst: Transition metal hydrogenation catalysts such as nickel-based (Raney nickel, nickel/diatomaceous earth) or palladium-based (palladium on carbon or calcium carbonate).
  • Conditions: Hydrogen pressure of 2–5 MPa, temperature 80–120 °C, presence of ammonia gas.
  • Process: Hydrogenation until complete conversion.
  • Workup: Solvent evaporation and vacuum distillation.
  • Yield: 91–95%.

This step converts the nitrile group to the primary amine, essential for subsequent functionalization.

Formation of N-Methyl-3,3-Diphenylpropylamine

  • Reaction: The 3,3-diphenylpropylamine is reacted with an aldehyde in an aromatic hydrocarbon solvent under reflux to form a Schiff base (imine).
  • Methylation: The Schiff base undergoes methylation by adding methylating agents directly or via gas introduction.
  • Hydrolysis and Workup: After methylation, dilute sulfuric acid reflux and steam distillation remove free aldehydes. The pH is adjusted to 9–12 with sodium hydroxide, and the oil layer is separated.
  • Purification: Reduced pressure distillation yields N-methyl-3,3-diphenylpropylamine as a colorless transparent liquid.
  • Yield: 85–92%.
  • Further processing: The product can be converted into crystalline hydrochloride salt for purification.

Synthesis of the Piperidinium Ring and Quaternization

The piperidinium ring is introduced by cyclization reactions starting from appropriate precursors, typically involving:

  • Cyclization: Formation of the piperidine ring through intramolecular nucleophilic substitution or condensation reactions.
  • Quaternization: The tertiary amine in the piperidine ring is methylated to form the quaternary ammonium iodide salt.
  • Iodide introduction: The iodide ion is introduced either by direct methyl iodide alkylation or by halide exchange reactions.

This step yields the final compound, this compound, with molecular formula C22H29IN2O and molecular weight approximately 464.4 g/mol.

Summary Table of Preparation Steps

Step Reaction Description Key Reagents/Catalysts Conditions Yield (%) Notes
1 Friedel-Crafts alkylation to 3,3-diphenylpropionitrile Cinnamonitrile, benzene, AlCl3 Reflux, acid wash 95–98 Recrystallization for purity
2 Catalytic hydrogenation to 3,3-diphenylpropylamine Ni or Pd catalysts, H2, NH3 2–5 MPa H2, 80–120 °C 91–95 Vacuum distillation purification
3 Schiff base formation and methylation to N-methyl-3,3-diphenylpropylamine Aldehyde, methylating agent Reflux, pH adjustment 85–92 Conversion to HCl salt optional
4 Piperidine ring formation and quaternization Piperidine precursors, methyl iodide Cyclization, methylation Variable Final iodide salt formation

Research Findings and Considerations

  • The use of transition metal catalysts (nickel or palladium) in hydrogenation is critical for high yield and selectivity in converting nitriles to amines.
  • Friedel-Crafts alkylation requires strict control of moisture and temperature to avoid side reactions.
  • Methylation to form the quaternary ammonium salt is typically performed with methyl iodide, which also introduces the iodide counterion.
  • The steric hindrance from the diphenyl groups influences the reactivity and stability of intermediates and the final compound.
  • Purification steps such as recrystallization and vacuum distillation are essential to achieve pharmaceutical-grade purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles. This leads to a reduction in muscle spasms and secretion of gastric acids. The primary molecular targets are the M1 and M3 muscarinic receptors, which are involved in gastrointestinal motility and secretion .

Vergleich Mit ähnlichen Verbindungen

Diphenoxylate Hydrochloride (C30H32N2O2·HCl)

Key Differences :

  • Functional Groups: Diphenoxylate features a cyano group (-CN) at the 3-position of the diphenylpropyl chain and a piperidine ester backbone, unlike the carbamoyl (-CONH2) and quaternary ammonium in the target compound .
  • Pharmacology: Diphenoxylate is an antidiarrheal agent that slows intestinal motility via µ-opioid receptor agonism. The absence of a quaternary ammonium group allows it to cross the blood-brain barrier, albeit with low CNS activity due to co-administration with atropine .
  • Solubility: Diphenoxylate’s ester linkage reduces water solubility compared to the target compound’s ionic iodide salt .

Table 1: Structural and Functional Comparison

Property Target Compound Diphenoxylate Hydrochloride
Core Structure Piperidinium (quaternary) Piperidine ester
3-Substituent Carbamoyl (-CONH2) Cyano (-CN)
Key Pharmacological Use Antispasmodic Antidiarrheal
Water Solubility High (ionic salt) Moderate (ester derivative)
CNS Penetration Low (quaternary ammonium) Limited (ester hydrolysis)
References

Bezitramide (C31H32N4O2)

Key Differences :

  • Functional Groups: Bezitramide contains a cyano group and a benzimidazolone moiety, distinguishing it from the carbamoyl and simpler piperidinium structure of the target compound .
  • Pharmacology : Bezitramide is a potent opioid analgesic (Schedule II controlled substance) acting through µ-opioid receptors. Its tertiary amine structure enables significant CNS penetration, unlike the quaternary ammonium of the target compound .

Table 2: Opioid vs. Antispasmodic Profiles

Property Target Compound Bezitramide
Receptor Target Muscarinic receptors µ-Opioid receptors
Therapeutic Class Antispasmodic Opioid Analgesic
Regulatory Status Non-controlled Controlled (Schedule II)
Solubility in Chloroform Low High (>1 g/100 mL)
References

Isopropamide Iodide (C21H34IN3O)

Key Differences :

  • Structure : Isopropamide iodide shares the quaternary ammonium and carbamoyl groups with the target compound but includes diisopropylmethyl substituents instead of a diphenylpropyl chain .
  • Pharmacology: Isopropamide is an anticholinergic agent used for gastrointestinal disorders.

Table 3: Quaternary Ammonium Anticholinergics

Property Target Compound Isopropamide Iodide
3-Substituent Diphenylpropyl Diisopropylmethyl
Ionization at Physiological pH Fully ionized Fully ionized
Half-Life Shorter (polar structure) Longer (lipophilic groups)
References

Butoxylate (C28H31N2O2)

Key Differences :

  • Structure: Butoxylate is a butyl ester derivative with a cyano group, lacking the quaternary ammonium and carbamoyl features of the target compound .
  • Applications : While its exact use is unspecified, ester derivatives like butoxylate are typically prodrugs designed for improved oral bioavailability compared to ionic salts .

Key Research Findings

Impact of Quaternary Ammonium : The target compound’s ionic structure limits CNS penetration, making it suitable for peripheral antispasmodic effects without central side effects .

Carbamoyl vs.

Biologische Aktivität

1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C23H31N2OIC_{23}H_{31}N_2O\cdot I. The compound features a piperidinium core substituted with a carbamoyl group and diphenylpropyl moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This modulation can lead to significant effects on mood, cognition, and motor functions.

1. Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have shown that it can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression.

2. Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. Its mechanism may involve the modulation of pain pathways through opioid receptor interactions, although further research is needed to clarify these effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantEnhances serotonergic/noradrenergic activity
NeuroprotectiveReduces oxidative stress in neuronal cells
AnalgesicModulates pain pathways via opioid receptors

Case Studies

In a study conducted by researchers at the Korea Institute of Science and Technology, the effects of this compound were evaluated in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages over a two-week period. Furthermore, neuroprotective assays demonstrated decreased levels of inflammatory markers following treatment with the compound.

Q & A

Q. What are the established synthetic routes for 1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution. Diisopropylamine reacts with 4-bromo-2,2-diphenylbutyronitrile in the presence of methyl iodide under controlled temperature (typically 50–70°C) and inert atmosphere. Solvents like anhydrous acetonitrile or tetrahydrofuran are used to enhance reactivity. Quaternization of the tertiary amine with methyl iodide is a key step, requiring precise stoichiometry to avoid byproducts .

Reagent Role Conditions
4-Bromo-2,2-diphenylbutyronitrileAlkylating agent50–70°C, inert atmosphere
DiisopropylamineNucleophileSolvent: THF/acetonitrile
Methyl iodideQuaternizing agentStoichiometric excess (1.2 eq)

Q. How can researchers analyze the purity of this compound in pharmaceutical formulations?

Ion-pair spectrophotometry with Bromophenol blue (BPB) is a validated method. The compound forms a chloroform-extractable ion-pair complex with BPB, measured at 600 nm. The Beer-Lambert law applies for 2.0–20.0 µg/mL concentrations, with molar absorptivity of 3.17 × 10⁴ L/mol·cm. Sample preparation involves dissolving tablets in methanol, filtering, and adjusting pH to 3.0–4.0 for optimal complex formation .

Q. What structural features contribute to its anticholinergic activity?

The quaternary ammonium group ensures poor blood-brain barrier penetration, limiting central effects. The 3-carbamoyl-3,3-diphenylpropyl moiety enhances muscarinic receptor binding via hydrophobic interactions, while the piperidinium ring stabilizes the cationic head group. These features mimic acetylcholine's structure, enabling competitive antagonism at M3 receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Variations in assay conditions (e.g., receptor subtype specificity, tissue preparation) may explain conflicting data. For example, intestinal smooth muscle assays (ex vivo) might show higher potency than cell-based assays due to tissue-specific receptor density. Standardize protocols using reference antagonists (e.g., atropine) and validate via concentration-response curves across multiple models .

Q. What strategies optimize its solubility for in vivo pharmacokinetic studies?

While sparingly soluble in water (~0.1 mg/mL), co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability. Micellar solubilization using polysorbate 80 (1–5% w/v) enhances dissolution rates. For IV administration, isotonic saline with 10% ethanol is effective but requires stability testing .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months. Primary degradation pathways include Hofmann elimination (forming 3,3-diphenylpropanamide and methylpiperidine) and photolytic cleavage of the C-N bond. LC-MS with C18 columns and 0.1% formic acid mobile phase is recommended for impurity profiling .

Q. What computational methods predict its interaction with non-muscarinic targets?

Molecular docking (AutoDock Vina) against homology models of GPCRs (e.g., histamine H1 receptors) reveals off-target binding. Pharmacophore screening using Schrödinger’s Phase identifies overlap with σ1 receptor ligands. Validate predictions via radioligand displacement assays using [³H]-pentazocine .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1, Rf = 0.4). Purify via recrystallization from ethanol/ethyl acetate (1:3) .
  • Spectrophotometric Validation : Perform recovery studies (spiked samples) with ≤2% RSD. Interference testing with common excipients (lactose, starch) confirms method specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.